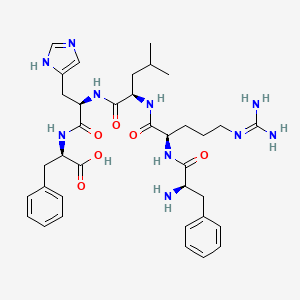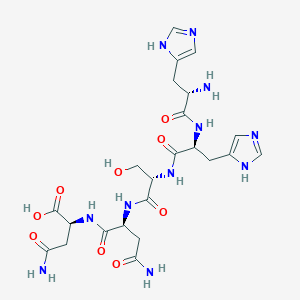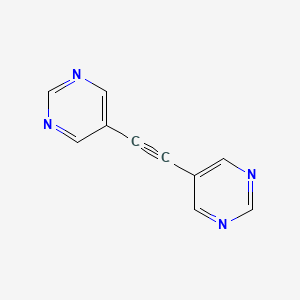![molecular formula C21H17NO3 B14253338 4-[(2-Hydroxyphenyl)(4-methoxyphenyl)methoxy]benzonitrile CAS No. 400024-22-8](/img/structure/B14253338.png)
4-[(2-Hydroxyphenyl)(4-methoxyphenyl)methoxy]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-Hydroxyphenyl)(4-methoxyphenyl)methoxy]benzonitrile is an organic compound with a complex structure that includes hydroxy, methoxy, and benzonitrile functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Hydroxyphenyl)(4-methoxyphenyl)methoxy]benzonitrile typically involves the reaction of 2-hydroxyphenyl and 4-methoxyphenyl derivatives under specific conditions. One common method includes the use of a base to deprotonate the hydroxy group, followed by a nucleophilic substitution reaction with a benzonitrile derivative. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-[(2-Hydroxyphenyl)(4-methoxyphenyl)methoxy]benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as sodium methoxide (NaOCH3) or sodium hydride (NaH) in aprotic solvents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
4-[(2-Hydroxyphenyl)(4-methoxyphenyl)methoxy]benzonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 4-[(2-Hydroxyphenyl)(4-methoxyphenyl)methoxy]benzonitrile involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction cascades and metabolic pathways, depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
Dioxybenzone: Similar structure with hydroxy and methoxy groups but lacks the benzonitrile group.
4-Hydroxy-3-methoxyphenylacetonitrile: Contains hydroxy and methoxy groups with a nitrile group but differs in the overall structure.
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: Structurally similar with methoxy and phenyl groups but includes a piperazine ring.
Uniqueness
4-[(2-Hydroxyphenyl)(4-methoxyphenyl)methoxy]benzonitrile is unique due to its combination of hydroxy, methoxy, and benzonitrile groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these functional groups play a crucial role .
Propiedades
Número CAS |
400024-22-8 |
|---|---|
Fórmula molecular |
C21H17NO3 |
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
4-[(2-hydroxyphenyl)-(4-methoxyphenyl)methoxy]benzonitrile |
InChI |
InChI=1S/C21H17NO3/c1-24-17-12-8-16(9-13-17)21(19-4-2-3-5-20(19)23)25-18-10-6-15(14-22)7-11-18/h2-13,21,23H,1H3 |
Clave InChI |
KSHSMXAEOUBKLJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(C2=CC=CC=C2O)OC3=CC=C(C=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{2-[(Hydroxyacetyl)oxy]phenoxy}acetic acid](/img/structure/B14253260.png)

![Methyl (6S)-8-chloro-6-[(methanesulfonyl)oxy]octanoate](/img/structure/B14253268.png)

![Benzaldehyde, 2-amino-4-[2-(1-piperidinyl)ethoxy]-](/img/structure/B14253286.png)

![11-{3-[3-(Trifluoromethyl)-3H-diaziren-3-yl]phenoxy}undecanoic acid](/img/structure/B14253298.png)



![[({2-[(2-Chlorophenyl)methoxy]-2-oxoethyl}amino)oxy]acetic acid](/img/structure/B14253325.png)


